molecular formula C16H11ClN2O B12603292 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline CAS No. 649749-00-8

6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline

Cat. No.: B12603292
CAS No.: 649749-00-8
M. Wt: 282.72 g/mol
InChI Key: CMXQCBXMSMNPCA-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-11H-indolo[3,2-c]quinoline is a synthetic small molecule based on the 11H-indolo[3,2-c]quinoline scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . This scaffold is recognized for its potential in enzyme inhibition studies. Specifically, derivatives of 11H-indolo[3,2-c]quinoline have been identified as potent and selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . DYRK1A is a protein kinase implicated in neurological disorders and Down syndrome, making it an important target for neurobiological research and tool compound development . The structural motif is also found in natural alkaloids, such as those isolated from Cryptolepis sanguinolenta , which exhibit a broad spectrum of biological activities, underscoring the scaffold's utility in probing diverse biological pathways . The incorporation of a chloro-substituent at the 6-position and a methoxy-group at the 2-position is designed to modulate the compound's electronic properties, binding affinity, and selectivity, offering researchers a valuable tool for structure-activity relationship (SAR) studies. This product is intended for use as a standard in analytical testing, in vitro biological screening, and as a building block in synthetic chemistry. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649749-00-8

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline

InChI

InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3

InChI Key

CMXQCBXMSMNPCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Two-Step Protocol Using Regioselective Cyclization

A two-step synthesis protocol has been developed for constructing the indolo[3,2-C]quinoline framework. This approach involves:

This method is efficient and provides high regioselectivity, making it suitable for synthesizing derivatives like 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline.

Multi-Component Reaction in Sealed Tubes

A patent describes a method involving multi-component reactions under controlled conditions:

  • Starting Materials :

    • 2-(2-Bromoaryl)-1H-indole
    • Ammonia
    • Aldehydes
    • Potassium carbonate
    • L-Proline
    • Transition metal salts (e.g., cuprous iodide)
  • Reaction Conditions :

    • Reagents are mixed in a sealed tube with dimethyl sulfoxide as the solvent.
    • The mixture is heated to 100°C under nitrogen for 12 hours.
    • Hydrochloric acid is added to adjust the pH to 5–6.
    • The reaction is further heated at 120°C for 8 hours.
  • Product Isolation :

    • The reaction mixture is quenched with sodium bicarbonate and extracted with chloroform.
    • The organic phase is washed and dried before purification via silica gel column chromatography.

This method yields high-purity products and allows for substrate flexibility.

Synthesis via Indole Derivatives

Another approach involves the use of indole derivatives as precursors:

  • Reagents and Solvents :

    • Indole derivatives
    • Triethylamine
    • Tetrahydrofuran (THF)
  • Procedure :

    • Indole derivatives are refluxed overnight in THF with triethylamine.
    • The solvent is evaporated, and the residue is dissolved in dichloromethane.
    • The organic layer is washed with NaOH solution and water, dried, and concentrated.
  • Purification :

    • The product is purified using column chromatography with dichloromethane/methanol (95:5) as the eluent.

This method provides moderate yields but requires careful handling of solvents and reagents.

Comparative Analysis of Methods

Methodology Key Reagents/Conditions Advantages Limitations
Two-Step Cyclization Gold(III) catalysts, Hendrickson reagent High regioselectivity Requires specific reagents
Multi-Component Reaction Brominated indoles, ammonia, L-proline Substrate flexibility, high yield Requires sealed tube apparatus
Indole Derivative Synthesis Indole derivatives, triethylamine, THF Simplicity Moderate yield

Notes on Optimization

  • Catalyst Selection : Using gold(III) catalysts in the cyclization step significantly improves reaction efficiency.
  • Reaction Conditions : Sealed tube reactions ensure controlled environments, enhancing product purity and yield.
  • Purification Techniques : Column chromatography remains essential for isolating high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.

Common Reagents and Conditions

    Iodine: Used as a catalyst in the annulation reaction.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of 11H-indolo[3,2-c]quinoline, including 6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline, exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with methoxy and morpholinopropoxy groups at the 6-position had significant activity against human ovarian cancer cells (A2780), with an IC50 value less than 0.1×1060.1\times 10^{-6} M, indicating potent anticancer properties .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways and enzymes. The binding affinity to specific biological targets is crucial for understanding their therapeutic potential. Research has highlighted interactions with kinases and other proteins involved in cancer progression .

Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents .

Research Tool

Biological Interaction Studies
The compound serves as a valuable research tool in studying biological interactions due to its unique structural characteristics. Its fused bicyclic system is common in bioactive compounds, allowing researchers to explore its binding mechanisms and interactions with different biological targets . Such studies are essential for elucidating the structure-activity relationships that govern its biological effects.

Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been developed, contributing to a better understanding of the compound's chemical properties and potential modifications for enhanced activity .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Cytotoxic Activity Study : A study demonstrated that varying substituents at the 4- and 6-positions significantly impacted cytotoxicity against ovarian cancer cells. The findings indicated that specific modifications could enhance therapeutic efficacy .
  • Antimicrobial Efficacy : Research has shown that derivatives of indolo[3,2-c]quinoline possess broad-spectrum antimicrobial properties. These findings support ongoing investigations into their potential use as new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues within the Indolo[3,2-c]quinoline Family

6-Chloro-11H-indolo[3,2-c]quinoline (217)
  • Synthesis: Prepared via dehydrative chlorination of 6-dihydro-11H-indolo[3,2-c]quinoline-6(5H)-one using POCl₃ .
  • Biological Activity: Serves as a precursor for 6-amino derivatives (e.g., 218), which exhibit cytotoxicity against cancer cell lines (MV4-11, A549, HCT116) .
6-Amino-11H-indolo[3,2-c]quinoline (218)
  • Synthesis : Derived from 217 via addition–elimination reactions with amines .
  • Biological Activity : N-11 methylation in derivatives significantly enhances cytotoxicity (e.g., 11-methyl-218 shows IC₅₀ values < 1 μM in leukemia cells) .
2-Nitro-6-chloro-11H-indolo[3,2-c]quinoline
  • Synthesis : Prepared via nitration of chloro-substituted intermediates .
  • Reactivity: The nitro group facilitates reduction to amino derivatives, enabling further functionalization .
  • Comparison : The electron-withdrawing nitro group may decrease stability under physiological conditions compared to the methoxy-substituted compound.

Heterocyclic Analogues: Thieno[3,2-c]quinolines

Thieno[3,2-c]quinolines replace the indole ring with a thiophene, altering aromaticity and electronic properties.

Alkyl Thieno[3,2-c]quinoline-2-carboxylates
  • Synthesis : Achieved via Suzuki-Miyaura cross-coupling or conjugate addition-elimination .
  • Biological Activity : Exhibit antiproliferative effects on RET-dependent medullary thyroid cancer cells (IC₅₀ ~ 0.5–5 μM) .
Thieno[3,2-c]quinolin-4(1H)-ones
  • Synthesis: Cyclodehydration of 4-chloroquinolin-2(1H)-ones with thioglycolic acid .
  • Activity : Moderate inhibition of protein kinases (e.g., PDGF-RTK) .
  • Comparison: The lactam structure introduces hydrogen-bonding sites absent in 6-Chloro-2-methoxy-indoloquinoline, influencing target selectivity.

Substituent-Modified Quinoline Derivatives

4-Chloro-6-ethoxy-quinoline
  • Structure: A simpler quinoline lacking the indole fusion .
  • Applications : Used in synthetic intermediates for antimalarial and antimicrobial agents.
  • Comparison: The absence of the indole ring diminishes planar rigidity and DNA-binding capacity, reducing cytotoxicity compared to fused indoloquinolines .

Organometallic Indoloquinoline Complexes

  • Example: Ligands like L1 (6-chloro-11H-indolo[3,2-c]quinoline + ethane-1,2-diamine) form Ru(II) complexes .
  • Activity : Enhanced DNA binding and photophysical properties due to metal coordination .
  • Comparison : Metalation introduces redox activity and luminescence, expanding applications beyond the parent compound’s scope.

Biological Activity

6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound notable for its unique indole and quinoline structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The molecular formula of this compound is C14_{14}H10_{10}ClN1_{1}O1_{1}, with a molecular weight of approximately 266.73 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study involving various indoloquinoline derivatives demonstrated that modifications at the 6-position significantly affect cytotoxic activity against cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity against ovarian cancer cell lines (A2780) with IC50_{50} values lower than 0.1 μM .

Table 1: Cytotoxic Activity of Indolo[3,2-C]quinoline Derivatives

CompoundCell Line TestedIC50_{50} (μM)
This compoundA2780 (Ovarian)<0.1
10-Iodo-11H-indolo[3,2-C]quinolineA549 (Lung)0.98
6-Methoxy derivativeVariousVaried

The structure-activity relationship (SAR) studies suggest that the presence of methoxy and chloro substituents at specific positions enhances the compound's ability to inhibit tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that this compound is effective against MRSA with an MIC as low as 1 μg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
MRSA (ATCC 43300)<1
Staphylococcus aureus3.90
Escherichia coliInactive

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that it may interact with various biological targets, including kinases such as DYRK1A, which is implicated in cellular proliferation and survival pathways . Molecular docking studies have confirmed binding affinities that support its role as a potential therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Antitumor Efficacy : In a study involving human cancer cell lines, the compound demonstrated potent antiproliferative effects, particularly against rapidly dividing cells .
  • Antimicrobial Efficacy : Another study reported significant antibacterial activity against MRSA strains, suggesting potential applications in treating resistant bacterial infections .

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